REACTION_SMILES
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[CH3:10][C:11]1([CH3:12])[c:13]2[c:14]([cH:15][cH:16][cH:17][cH:18]2)[C:19]([CH3:20])([CH3:21])[CH2:22][CH2:23]1.[CH3:24][C:25]1([CH3:40])[CH2:26][CH2:27][C:28]([CH3:38])([CH3:39])[c:29]2[cH:30][c:31]([N+:35]([O-:36])=[O:37])[cH:32][cH:33][c:34]21.[CH3:41][C:42](=[O:43])[OH:44].[Fe:45].[OH:1][N+:2](=[O:3])[O-:4].[S:5](=[O:6])(=[O:7])([OH:8])[OH:9]>>[CH3:24][C:25]1([CH3:40])[CH2:26][CH2:27][C:28]([CH3:38])([CH3:39])[c:29]2[cH:30][c:31]([NH2:35])[cH:32][cH:33][c:34]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCC(C)(C)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCC(C)(C)c2cc([N+](=O)[O-])ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC1(C)CCC(C)(C)c2cc(N)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |